molecular formula C22H24Cl2N4O4 B304500 2-tert-butyl-5-{4-[(1-tert-butyl-5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)oxy]phenoxy}-4-chloropyridazin-3(2H)-one

2-tert-butyl-5-{4-[(1-tert-butyl-5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)oxy]phenoxy}-4-chloropyridazin-3(2H)-one

カタログ番号 B304500
分子量: 479.4 g/mol
InChIキー: SSLMCZINYBMGNR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-tert-butyl-5-{4-[(1-tert-butyl-5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)oxy]phenoxy}-4-chloropyridazin-3(2H)-one is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as TAK-659 and is a potent inhibitor of the protein kinase BTK, which plays a crucial role in the development and progression of various cancers and autoimmune diseases.

作用機序

TAK-659 exerts its therapeutic effects by inhibiting the activity of BTK, which is a key regulator of B-cell receptor signaling. BTK inhibition leads to the suppression of downstream signaling pathways, resulting in the inhibition of B-cell proliferation and survival.
Biochemical and Physiological Effects:
TAK-659 has been shown to have potent anti-tumor activity in preclinical studies. In addition, TAK-659 has been shown to inhibit the production of pro-inflammatory cytokines, which play a crucial role in the development and progression of autoimmune diseases.

実験室実験の利点と制限

One of the main advantages of TAK-659 is its potent inhibitory activity against BTK, which makes it a promising therapeutic candidate for the treatment of various cancers and autoimmune diseases. However, TAK-659 has been shown to have limited solubility and bioavailability, which may limit its clinical utility.

将来の方向性

Future research on TAK-659 should focus on improving its solubility and bioavailability, as well as exploring its potential therapeutic applications in other diseases beyond cancers and autoimmune diseases. In addition, further studies are needed to elucidate the precise mechanism of action of TAK-659 and its potential side effects.

合成法

The synthesis of TAK-659 involves a multi-step process that includes the reaction of 2-chloropyridazine with tert-butylamine, followed by the reaction of the resulting product with 4-hydroxyphenyl chloroformate. The final step involves the reaction of the intermediate product with 1-tert-butyl-5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)oxy]phenol.

科学的研究の応用

TAK-659 has been extensively studied for its potential therapeutic applications in the treatment of various cancers and autoimmune diseases. Research has shown that TAK-659 is a potent inhibitor of BTK, which is a key regulator of B-cell receptor signaling. BTK inhibition has been shown to be effective in the treatment of B-cell malignancies, including chronic lymphocytic leukemia and mantle cell lymphoma.

特性

製品名

2-tert-butyl-5-{4-[(1-tert-butyl-5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)oxy]phenoxy}-4-chloropyridazin-3(2H)-one

分子式

C22H24Cl2N4O4

分子量

479.4 g/mol

IUPAC名

2-tert-butyl-5-[4-(1-tert-butyl-5-chloro-6-oxopyridazin-4-yl)oxyphenoxy]-4-chloropyridazin-3-one

InChI

InChI=1S/C22H24Cl2N4O4/c1-21(2,3)27-19(29)17(23)15(11-25-27)31-13-7-9-14(10-8-13)32-16-12-26-28(22(4,5)6)20(30)18(16)24/h7-12H,1-6H3

InChIキー

SSLMCZINYBMGNR-UHFFFAOYSA-N

SMILES

CC(C)(C)N1C(=O)C(=C(C=N1)OC2=CC=C(C=C2)OC3=C(C(=O)N(N=C3)C(C)(C)C)Cl)Cl

正規SMILES

CC(C)(C)N1C(=O)C(=C(C=N1)OC2=CC=C(C=C2)OC3=C(C(=O)N(N=C3)C(C)(C)C)Cl)Cl

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。